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Introduction

Zedoresertib (Debio 0123) is an orally bioavailable, potent, and highly selective, ATP-
competitive inhibitor of WEEL kinase, a critical regulator of the cell cycle.[1][2][3] Initially
discovered by Almac Discovery and subsequently licensed by Debiopharm, Zedoresertib is
under clinical investigation for the treatment of various solid tumors, both as a monotherapy
and in combination with DNA-damaging agents.[4][5] This technical guide provides a
comprehensive overview of the discovery, mechanism of action, and preclinical and clinical
development of Zedoresertib.

Discovery and Chemical Properties

Zedoresertib was identified as a potent inhibitor of WEE1 kinase.[6] Its chemical and physical
properties are summarized below.
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Property Value Source

6-(2,6-dichlorophenyl)-8-
methyl-2-[3-methyl-4-(1-

IUPAC Name methylpiperidin-4- [1]
ylanilino]-7H-pyrimido[4,5-
d]pyrimidin-5-one

Molecular Formula C26H28CI2N60 [1]
Molecular Weight 511.4 g/mol [1]
CAS Number 2243882-74-6 [1]
Synonyms Debio 0123, WEE1-IN-5 [1]

Mechanism of Action: Targeting the WEE1 Kinase

Zedoresertib exerts its anti-cancer effects by inhibiting the WEEL kinase, a key gatekeeper of
the G2/M and S phase cell cycle checkpoints.[4][7] In healthy cells, these checkpoints allow for
DNA repair before proceeding with cell division.[4] Many cancer cells, particularly those with a

deficient p53-dependent G1 checkpoint, heavily rely on the WEE1-mediated G2/M checkpoint

to repair DNA damage and survive.[1][5]

By inhibiting WEE1, Zedoresertib prevents the inhibitory phosphorylation of Cyclin-Dependent
Kinase 1 (CDK1, also known as CDC2) at the Tyrl5 residue.[1][2] This leads to premature
activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis.[1][8]
This premature mitotic entry, in the presence of unrepaired DNA, results in a cellular
catastrophe known as mitotic catastrophe, ultimately leading to apoptosis (programmed cell
death).[2][4]
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Caption: WEE1 Signaling Pathway and Zedoresertib's Mechanism of Action.
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Preclinical Development
In Vitro Potency and Selectivity

Zedoresertib is a highly potent inhibitor of WEE1 kinase with a low nanomolar IC50 value.[6]
[9] Importantly, it demonstrates high selectivity for WEE1 over other kinases, including the
closely related PLK1 and PLK2, which is a differentiating feature compared to some other
WEE1 inhibitors.[3][9]

Parameter Value Source
WEE1 IC50 0.8nM [6][9]
WEEL1 Ki 0.1 nM [9]
pCDC2 EC50 188 nM [6]

Highly selective against a
Selectivity panel of 465 kinases; does not  [2][9]
inhibit PLK1 or PLK2.

Cellular Activity

In various cancer cell lines, Zedoresertib has demonstrated potent anti-proliferative activity,
with 1IC50 values in the submicromolar to low micromolar range.[9] Mechanistically, treatment
with Zedoresertib leads to a decrease in the phosphorylation of CDK1 at Tyrl5, an increase in
markers of DNA damage (YH2AX), and an increase in markers of mitotic entry (phosphorylated
histone H3), consistent with its proposed mechanism of action.[2][9]

Cell Line Type IC50 Range Source

Human Cancer Cell Lines 0.109 to 7.08 uM 9]

In Vivo Efficacy

Preclinical studies in animal models have shown that Zedoresertib, administered orally,
exhibits dose-dependent anti-tumor activity.[2][3] In a xenograft model using A427 lung
carcinoma cells, daily oral administration of Zedoresertib at 30 mg/kg resulted in tumor
regression.[2] Furthermore, Zedoresertib has shown the ability to cross the blood-brain barrier,
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making it a potential therapeutic agent for brain tumors like glioblastoma.[3][10] In preclinical
models of glioblastoma, Zedoresertib demonstrated significant anti-tumor activity both as a
monotherapy and in combination with standard-of-care therapies like temozolomide and
radiotherapy.[10][11]

Animal Model Dosing Outcome Source

A427 Xenograft 30 mg/kg, oral, once ]
) ) ) Tumor regression [2]
(athymic nude mice) daily for 28 days

U87-MG Glioblastoma

30 or 60 mg/kg, oral, Up to 57.5% tumor
Xenograft ) o [10]
once daily for 28 days  growth inhibition
(subcutaneous)
U87-MG Glioblastoma 30 or 60 mg/kg, oral, Up to 73.7% tumor (10]
Xenograft (orthotopic) once daily for 28 days  growth inhibition
U87-MG Glioblastoma o ] Sustained complete
In combination with ] )
Xenograft ) regressions in 75% of [10]
) ] temozolomide i
(intracranial) animals
Pharmacokinetics

Pharmacokinetic studies in rats have shown that Zedoresertib is orally bioavailable.

] CL AUCInf Bioavailabil
Species Dose . . Source
(mL/min/kg) (h-ng/mL) ity

SD Rats 5mglkg (PO) 14 1324 35% [6]

SD Rats 1 mg/kg (IV) 14 - - [6]

Clinical Development

Zedoresertib is currently being evaluated in several Phase 1 and Phase 2 clinical trials, both
as a monotherapy and in combination with other anti-cancer agents.[4]

Monotherapy
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A Phase 1 dose-escalation study (NCT05109975) evaluated the safety and tolerability of
Zedoresertib as a monotherapy in patients with advanced solid tumors.[12]

Trial Identifier Phase Status Key Findings Source

MTD determined
at 260 mg.
Manageable
safety profile.
Most frequent
TRAEs:
increased blood
NCTO5109975 L Ongoing creatlnlné, QTcF [17]
prolongation,
nausea,
vomiting,
dysgeusia, and
fatigue. Target
engagement
observed from

200 mg.

Combination Therapy

Zedoresertib is also being investigated in combination with chemotherapy, such as
carboplatin, in patients with advanced solid tumors (NCT03968653).[13][14]
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Trial Identifier Phase Combination Key Findings Source

MTD declared at

520 mg.

Manageable

safety profile.

Confirmed partial
NCT03968653 1 Carboplatin responses [13][14]

observed,

particularly in

platinum-

resistant ovarian

cancer.

Recommended

dose selected at

Carboplatin + 200 mg.
NCT05815160 1 Etoposide Promising [15]
(SCLC) antitumor activity
in recurrent
SCLC.

Temozolomide
NCT05765812 1/2 +/- Radiotherapy =~ Ongoing [11]
(Glioblastoma)

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting research
institutions. However, based on the cited literature, the following are the general methodologies
employed in the preclinical evaluation of Zedoresertib.

WEE1 Kinase Inhibition Assay (Cell-Free)
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Caption: General workflow for a WEE1 kinase inhibition assay.

Principle: To measure the direct inhibitory effect of Zedoresertib on the enzymatic activity of
WEE1 kinase in a cell-free system.

General Protocol:

o Reaction Setup: A reaction mixture is prepared containing recombinant human WEE1
kinase, a specific peptide substrate for WEE1 (often a fragment of CDK1), and ATP (often
radiolabeled, e.g., [y-3¥P]JATP) in a suitable kinase buffer.

 Inhibitor Addition: Zedoresertib is added to the reaction mixture at a range of
concentrations. A control reaction without the inhibitor is also included.

e Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific
duration to allow for the kinase reaction to proceed.

¢ Reaction Termination: The reaction is stopped, typically by adding a stop solution (e.g.,
EDTA).

o Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is
used, this can be done by capturing the phosphorylated substrate on a filter and measuring
the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive
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methods using specific antibodies to detect the phosphorylated substrate (e.g., ELISA) can
be employed.

o Data Analysis: The percentage of kinase inhibition at each Zedoresertib concentration is
calculated relative to the control. The IC50 value, the concentration of the inhibitor that
causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-
response curve.[2]

Cell Proliferation Assay

Principle: To determine the effect of Zedoresertib on the growth and viability of cancer cell
lines.

General Protocol:

o Cell Seeding: Cancer cells are seeded into multi-well plates (e.g., 96-well plates) at a
predetermined density and allowed to adhere overnight.

o Compound Treatment: The cells are treated with a range of concentrations of Zedoresertib.
A vehicle control (e.g., DMSO) is also included.

 Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard
cell culture conditions (37°C, 5% CQO2).

 Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay.
Common methods include:

o MTT/XTT assay: Measures the metabolic activity of viable cells.

o CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is
proportional to the number of viable cells.

o Data Analysis: The absorbance or luminescence readings are used to calculate the
percentage of cell growth inhibition for each concentration of Zedoresertib compared to the
vehicle control. The IC50 value is then determined.[2]

Western Blot Analysis for Phospho-CDK1
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Principle: To detect the levels of phosphorylated CDK1 (p-CDK1) in cells treated with
Zedoresertib, providing a measure of target engagement.

General Protocol:

o Cell Treatment: Cancer cell lines (e.g., HT29, A427) are treated with various concentrations
of Zedoresertib for a specified time.[2]

e Cell Lysis: The cells are harvested and lysed in a buffer containing protease and
phosphatase inhibitors to preserve the phosphorylation status of proteins.

» Protein Quantification: The total protein concentration in each lysate is determined using a
protein assay (e.g., BCA assay).

o SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

e Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

e Immunoblotting:
o The membrane is blocked to prevent non-specific antibody binding.

o The membrane is incubated with a primary antibody specific for phosphorylated CDK1
(Tyrl5).

o Aloading control antibody (e.g., B-actin or GAPDH) is also used to ensure equal protein
loading.

o The membrane is then incubated with a secondary antibody conjugated to an enzyme
(e.g., HRP) that recognizes the primary antibody.

o Detection: The protein bands are visualized using a chemiluminescent substrate and an
imaging system. The intensity of the p-CDK1 band is normalized to the loading control.[2]

Conclusion
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Zedoresertib (Debio 0123) is a promising, highly selective WEEL1 kinase inhibitor with a well-
defined mechanism of action. Its ability to induce mitotic catastrophe in cancer cells, particularly
those with p53 mutations, provides a strong rationale for its clinical development. Preclinical
data have demonstrated its potent anti-tumor activity, both as a single agent and in combination
with DNA-damaging therapies. Ongoing clinical trials are further defining its safety and efficacy
profile in various solid tumors. The development of Zedoresertib represents a significant
advancement in the field of targeted cancer therapy, offering a potential new treatment option
for patients with difficult-to-treat malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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